molecular formula C14H17N B12890296 (3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole

(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole

Cat. No.: B12890296
M. Wt: 199.29 g/mol
InChI Key: YLNJHSHTPQSAGZ-CHWSQXEVSA-N
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Description

(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is a complex organic compound that belongs to the class of cyclopenta[b]pyrroles This compound is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms added to the cyclopenta[b]pyrrole ring system The presence of a p-tolyl group (a benzene ring substituted with a methyl group) further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable p-tolyl-substituted precursor with a cyclopentane derivative can lead to the formation of the desired compound. The reaction conditions typically involve the use of a strong acid or base as a catalyst, along with elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction step. This approach not only increases the efficiency of the synthesis but also reduces the generation of waste materials .

Chemical Reactions Analysis

Types of Reactions

(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce fully saturated hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways . In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.

    Cyclopentane: A saturated hydrocarbon with a five-membered ring.

    p-Tolyl Compounds: Compounds containing a p-tolyl group (a benzene ring substituted with a methyl group).

Uniqueness

(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole stands out due to its unique combination of a hexahydrocyclopenta[b]pyrrole ring system and a p-tolyl group. This structural arrangement imparts distinct electronic and steric properties, making the compound valuable for various applications in research and industry .

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

(3aR,6aR)-2-(4-methylphenyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole

InChI

InChI=1S/C14H17N/c1-10-5-7-11(8-6-10)14-9-12-3-2-4-13(12)15-14/h5-8,12-13H,2-4,9H2,1H3/t12-,13-/m1/s1

InChI Key

YLNJHSHTPQSAGZ-CHWSQXEVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N[C@@H]3CCC[C@@H]3C2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3CCCC3C2

Origin of Product

United States

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